molecular formula C20H22N4O2S B12009585 5-(3-Ethoxyphenyl)-4-((4-propoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol CAS No. 613249-82-4

5-(3-Ethoxyphenyl)-4-((4-propoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol

Cat. No.: B12009585
CAS No.: 613249-82-4
M. Wt: 382.5 g/mol
InChI Key: BCKAFMORSAZSIL-KGENOOAVSA-N
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Description

5-(3-Ethoxyphenyl)-4-((4-propoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol is a synthetic organic compound belonging to the class of 1,2,4-triazoles This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a propoxybenzylidene moiety, and a thiol group attached to the triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-ethoxyphenyl)-4-((4-propoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol typically involves a multi-step process:

    Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate hydrazine derivatives with carbon disulfide in the presence of a base such as potassium hydroxide.

    Substitution Reactions: The ethoxyphenyl and propoxybenzylidene groups are introduced through nucleophilic substitution reactions. This involves reacting the triazole intermediate with ethoxyphenyl halides and propoxybenzylidene halides under basic conditions.

    Thiol Group Introduction: The thiol group is introduced by treating the triazole derivative with thiourea or other sulfur-containing reagents under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiol group in the compound can undergo oxidation to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to modify the benzylidene moiety or the triazole ring.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents and catalysts.

Major Products

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Reduced triazole derivatives, modified benzylidene groups.

    Substitution: Functionalized aromatic derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, the compound’s potential as a bioactive molecule is explored. Its structural features suggest possible interactions with biological targets, making it a candidate for drug discovery and development.

Medicine

The compound’s potential therapeutic properties are investigated in medicinal chemistry. Its ability to interact with specific enzymes or receptors could lead to the development of new pharmaceuticals for treating various diseases.

Industry

In the industrial sector, the compound’s reactivity and stability make it suitable for applications in materials science, such as the development of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of 5-(3-ethoxyphenyl)-4-((4-propoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 5-Phenyl-4-((4-methoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol
  • 5-(4-Chlorophenyl)-4-((4-ethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol
  • 5-(3-Methylphenyl)-4-((4-propoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol

Uniqueness

Compared to similar compounds, 5-(3-ethoxyphenyl)-4-((4-propoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol stands out due to its specific combination of ethoxyphenyl and propoxybenzylidene groups. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

613249-82-4

Molecular Formula

C20H22N4O2S

Molecular Weight

382.5 g/mol

IUPAC Name

3-(3-ethoxyphenyl)-4-[(E)-(4-propoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C20H22N4O2S/c1-3-12-26-17-10-8-15(9-11-17)14-21-24-19(22-23-20(24)27)16-6-5-7-18(13-16)25-4-2/h5-11,13-14H,3-4,12H2,1-2H3,(H,23,27)/b21-14+

InChI Key

BCKAFMORSAZSIL-KGENOOAVSA-N

Isomeric SMILES

CCCOC1=CC=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC(=CC=C3)OCC

Canonical SMILES

CCCOC1=CC=C(C=C1)C=NN2C(=NNC2=S)C3=CC(=CC=C3)OCC

Origin of Product

United States

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